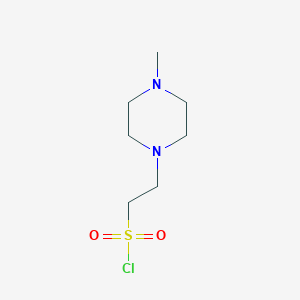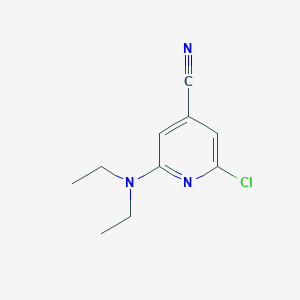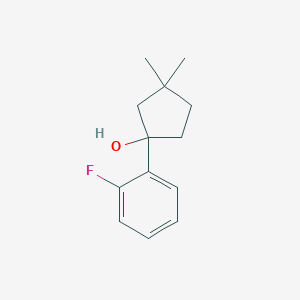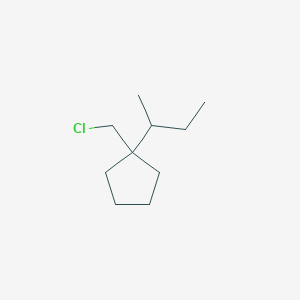![molecular formula C11H18N2O3 B13199894 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13199894.png)
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of an appropriate amidoxime with a suitable aldehyde or ketone under basic conditions. For example, the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-methyl-4-hydroxyoxane in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials with unique properties, such as fluorescent dyes and sensors.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol include:
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- (5-Ethyl-1,2,4-oxadiazol-3-yl)methyl 4-piperidinylmethyl ether
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from medicinal chemistry to materials science .
Propiedades
Fórmula molecular |
C11H18N2O3 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C11H18N2O3/c1-3-9-12-10(16-13-9)7-11(14)4-5-15-8(2)6-11/h8,14H,3-7H2,1-2H3 |
Clave InChI |
HGKVVEIXFHDUPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)CC2(CCOC(C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)




![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)



